Sodium nitrate-15N

Overview

Description

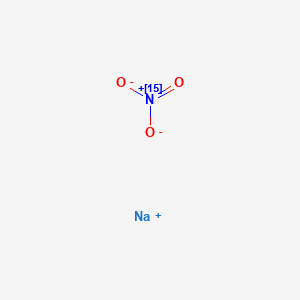

Sodium nitrate-15N is an isotopically enriched compound with a linear formula of Na15NO3 . It has a molecular weight of 85.99 and is used as a standard for quantification of nitrates or for production purposes .

Molecular Structure Analysis

The molecular structure of Sodium nitrate-15N is represented by the formula Na15NO3 . The compound consists of one sodium atom (Na), one nitrogen atom (15N), and three oxygen atoms (O3) .Physical And Chemical Properties Analysis

Sodium nitrate-15N is a solid substance with a melting point of 306 °C . The compound is non-combustible but is a powerful oxidizer .Safety and Hazards

Sodium nitrate-15N is classified as an oxidizing solid and can cause serious eye irritation . It may intensify fire and should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Mechanism of Action

Target of Action

Sodium nitrate-15N primarily targets the body’s nitrate-nitrite-nitric oxide pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

Sodium nitrate-15N, when ingested, is converted to nitrite (NO2-) and subsequently to nitric oxide (NO) within the body . Nitric oxide is a potent vasodilator and signaling molecule, influencing a wide range of physiological processes .

Biochemical Pathways

The biochemical pathway affected by Sodium nitrate-15N is the nitrate-nitrite-nitric oxide pathway . Nitrate obtained from the diet (in this case, Sodium nitrate-15N) is converted to nitrite in the body, which is then further reduced to nitric oxide . This pathway has significant downstream effects, including vasodilation, modulation of immune response, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of Sodium nitrate-15N involves rapid and complete absorption in the lungs, with plasma exposure being dose-proportional up to the maximum tolerated dosage level . There is no accumulation following repeated inhalation .

Result of Action

The action of Sodium nitrate-15N results in increased levels of nitric oxide in the body, leading to vasodilation and improved blood flow . It also influences immune response and neurotransmission . In a study involving porcine ocular tissues, Sodium nitrate-15N ingestion led to a marked increase in nitrate and nitrite levels in all parts of the eye .

Action Environment

The action of Sodium nitrate-15N can be influenced by various environmental factors. For instance, the conversion of nitrate to nitrite and subsequently to nitric oxide can be affected by the presence of certain bacteria in the body . Additionally, the efficacy and stability of Sodium nitrate-15N may be influenced by factors such as temperature, as it has a melting point of 306°C .

properties

IUPAC Name |

sodium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDWKYIASSYTQR-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466018 | |

| Record name | Sodium nitrate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium nitrate-15N | |

CAS RN |

31432-45-8 | |

| Record name | Sodium nitrate N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031432458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrate-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NITRATE N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GNX7H7XF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

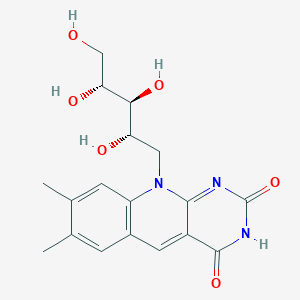

![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)